molecular formula C15H12N2O4S B5908962 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid

4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid

Cat. No. B5908962
M. Wt: 316.3 g/mol
InChI Key: UPASCNJZMFGIJZ-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid, also known as TPCA-1, is a small molecule inhibitor of nuclear factor kappa B (NF-κB) activation. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. It binds to the active site of the IκB kinase (IKK) complex, which is responsible for the phosphorylation of IκBα, and prevents its activation. This leads to the accumulation of IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus.
Biochemical and Physiological Effects:
4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory effects in various in vitro and in vivo models. It suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), and inhibits the proliferation and migration of cancer cells. It also modulates the activity of immune cells, such as T cells and dendritic cells, and enhances their antigen-presenting function.

Advantages and Limitations for Lab Experiments

4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid is a potent and selective inhibitor of NF-κB activation, which makes it an attractive tool for studying the role of NF-κB in various biological processes. It has been used in a wide range of in vitro and in vivo experiments to investigate the molecular mechanisms underlying the pathogenesis of various diseases. However, 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid has some limitations, including its low solubility in aqueous solutions and its potential cytotoxicity at high concentrations. These limitations should be taken into account when designing experiments using 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid.

Future Directions

There are several future directions for the research on 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid. Firstly, the potential therapeutic applications of 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid in various diseases should be further explored in preclinical and clinical studies. Secondly, the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid should be elucidated in more detail. Thirdly, the development of more potent and selective inhibitors of NF-κB activation, based on the structure of 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid, should be pursued. Finally, the potential synergistic effects of 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid with other drugs or therapies should be investigated, in order to improve its efficacy and reduce its potential toxicity.
Conclusion:
In conclusion, 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid is a small molecule inhibitor of NF-κB activation, which has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of IKK-mediated phosphorylation and degradation of IκBα, leading to the sequestration of NF-κB in the cytoplasm. 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid has been extensively studied in in vitro and in vivo models, and its advantages and limitations for lab experiments should be taken into account when designing experiments. There are several future directions for the research on 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid, which should be pursued to further explore its potential therapeutic applications and molecular mechanisms of action.

Synthesis Methods

4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid can be synthesized by a multi-step reaction starting from 2-acetylthiophene and 3-nitrobenzoic acid. The key step involves the reduction of the nitro group to an amino group, followed by the coupling reaction with 2-thienyl isocyanate to yield the desired product. The purity and yield of 4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid can be improved by recrystallization and column chromatography.

Scientific Research Applications

4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)-2-butenoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses, cell proliferation, and apoptosis. Aberrant activation of NF-κB has been implicated in the pathogenesis of many diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

(Z)-4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c18-13(6-7-14(19)20)16-10-3-1-4-11(9-10)17-15(21)12-5-2-8-22-12/h1-9H,(H,16,18)(H,17,21)(H,19,20)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPASCNJZMFGIJZ-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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